Cas no 824943-40-0 ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride)

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with significant utility in pharmaceutical and organic synthesis. Its stereochemically defined structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate for the preparation of bioactive compounds, particularly in the development of peptidomimetics and enzyme inhibitors. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The compound’s rigid piperidine scaffold and polar substituents contribute to its role in modulating molecular interactions, such as hydrogen bonding and chelation. Its high enantiopurity ensures consistency in stereoselective reactions, making it a preferred choice for research and industrial applications requiring precise chiral control.
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride structure
824943-40-0 structure
Product Name:(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
CAS No:824943-40-0
MF:C6H12ClNO3
MW:181.617381095886
MDL:MFCD07776737
CID:68881
PubChem ID:11367379
Update Time:2025-06-15

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S,5R)-5-Hydroxypipecolic acid hydrochloride
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • (2S)-trans-5-Hydroxy-piperidin-2-carbonsaeure,Hydrochlorid
    • (2S)-trans-5-hydroxy-piperidine-2-carboxylic acid,hydrochloride
    • (2S,5R)-5-hydroxypipecolic acid
    • (2S,5R)-5-Hydroxypipecolic acid HCl
    • (2S,5R)-5-hydroxy-piperidine-2-carboxylic acid hydrochloride
    • trans-5-Hydroxy-L-pipecolinsaeure-hydrochlorid
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)- (9CI)
    • AKOS015940999
    • (2S,5R)-5-hydroxypiperidine-2-carboxylicAcidHydrochloride
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
    • 824943-40-0
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCl
    • AM9561
    • DTXSID30463669
    • DK-0229
    • MFCD07776737
    • A902405
    • CS-0138320
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)-
    • (2S,5R)-5-hydroxy-2-Piperidinecarboxylic acid HCl
    • rel-(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • 880764-00-1
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
    • MDL: MFCD07776737
    • Inchi: 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
    • InChI Key: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
    • SMILES: C([C@H]1NC[C@H](O)CC1)(=O)O.Cl

Computed Properties

  • Exact Mass: 181.05100
  • Monoisotopic Mass: 181.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 69.56000
  • LogP: 0.31470
  • Vapor Pressure: Not available

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM181410-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$888 2021-08-05
Alichem
A129005208-100mg
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
100mg
$252.28 2023-09-01
Alichem
A129005208-250mg
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
250mg
$372.40 2023-09-01
Alichem
A129005208-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$997.50 2023-09-01
TRC
A434040-5mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
5mg
$ 50.00 2022-06-08
TRC
A434040-10mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
10mg
$ 70.00 2022-06-08
TRC
A434040-50mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
50mg
$ 250.00 2022-06-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-1g
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
1g
11702.99CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-5g
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
5g
41384.47CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0800S-500mg
(2S,5R)-5-Hydroxypipecolic acid hydrochloride
824943-40-0 98%
500mg
6275.51CNY 2021-05-07

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Reference
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 3

Reaction Conditions
1.1 1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
2.2 Reagents: Diisopropylethylamine ;  12 h, rt
3.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
2.1 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
3.2 Reagents: Diisopropylethylamine ;  12 h, rt
4.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Water Catalysts: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Tetrahydrofuran ;  48 h, rt
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
3.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
2.2 0 °C; 2 h, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
4.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
3.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
4.1 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
5.2 Reagents: Diisopropylethylamine ;  12 h, rt
6.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Reference
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Diisopropylethylamine ;  12 h, rt
2.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  -10 °C; 70 min, -10 °C; -10 °C → 0 °C; 5 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Reference
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Production Method 15

Reaction Conditions
1.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
2.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Production Method 16

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
4.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
5.1 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
6.2 Reagents: Diisopropylethylamine ;  12 h, rt
7.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, rt
1.2 24 h, reflux
1.3 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Production Method 19

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
Reference
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Raw materials

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Preparation Products

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:824943-40-0)(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
Order Number:A902405
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:11
Price ($):2410.0
Email:sales@amadischem.com

Additional information on (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride

Comprehensive Overview of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0)

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its hydroxyl and carboxylic acid functional groups, is widely utilized as a building block in the development of bioactive molecules. Its stereochemistry (2S,5R) plays a critical role in its interactions with biological targets, making it a valuable tool for drug discovery and medicinal chemistry.

In recent years, the demand for chiral intermediates like (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride has surged due to their importance in asymmetric synthesis and the production of enantiomerically pure drugs. Researchers and pharmaceutical companies are increasingly focusing on sustainable synthesis methods and green chemistry approaches to produce such compounds, aligning with global trends toward environmentally friendly practices. This compound's versatility also makes it a subject of interest in peptide mimetics and enzyme inhibitor design.

The physicochemical properties of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride include high solubility in water and polar solvents, which facilitates its use in aqueous reaction systems. Its hydrochloride salt form enhances stability and shelf life, addressing common challenges in handling hygroscopic or reactive intermediates. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity.

From a market perspective, the compound is often searched in conjunction with terms like "chiral building blocks for drug synthesis", "piperidine derivatives in pharmaceuticals", and "CAS 824943-40-0 applications". These keywords reflect the growing interest in custom synthesis and high-value intermediates for niche applications. Additionally, its relevance to neuropharmacology and GPCR-targeted therapies has sparked discussions in academic and industrial forums.

Quality control and regulatory compliance are paramount when working with (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Manufacturers and suppliers must adhere to stringent GMP and ISO standards to ensure batch-to-batch consistency. The compound's safety data and handling guidelines are well-documented, emphasizing proper storage conditions (e.g., desiccated, cool environments) to prevent degradation.

In summary, (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS No. 824943-40-0) is a pivotal compound in modern synthetic chemistry and drug development. Its unique stereochemical configuration, coupled with its functional group diversity, positions it as a key player in the design of next-generation therapeutics. As research continues to explore its potential, this compound remains a focal point for innovation in precision medicine and targeted drug delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824943-40-0)(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
A902405
Purity:99%
Quantity:5g
Price ($):2410.0
Email